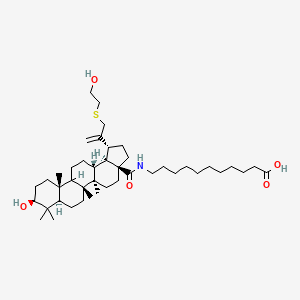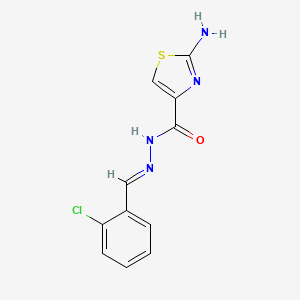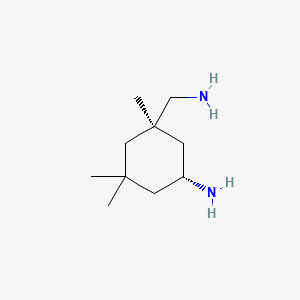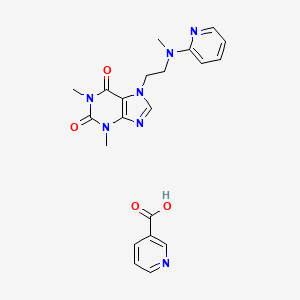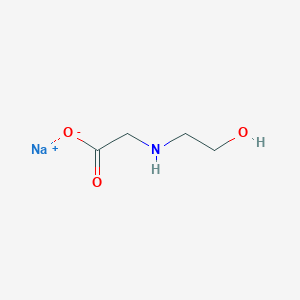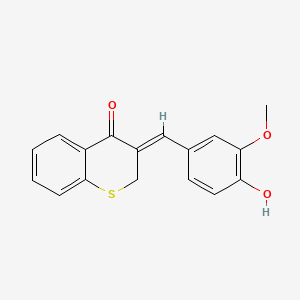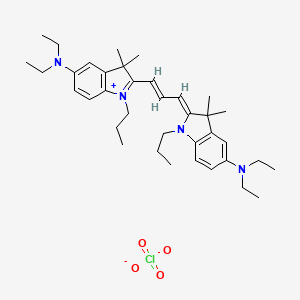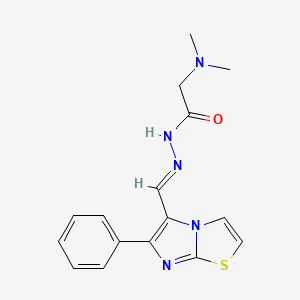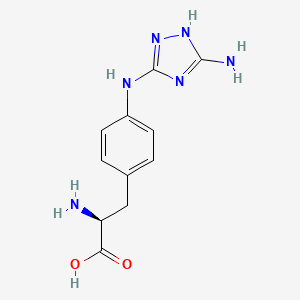
4-((5-Amino-1H-1,2,4-triazol-3-yl)amino)-D-phenylalanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((5-Amino-1H-1,2,4-triazol-3-yl)amino)-D-phenylalanine is a compound that belongs to the class of amino acids, which are the building blocks of proteins. This compound features a unique structure that includes a triazole ring, which is known for its diverse biological activities. The presence of the triazole ring in the compound’s structure makes it an interesting subject for research in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-((5-Amino-1H-1,2,4-triazol-3-yl)amino)-D-phenylalanine can be achieved through multiple synthetic routes. One common method involves the preparation of N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides using succinic anhydride, aminoguanidine hydrochloride, and various amines . The reaction conditions often include microwave irradiation to facilitate the nucleophilic opening of the succinimide ring and subsequent recyclization of the 1,2,4-triazole ring .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. The use of continuous flow reactors and automated synthesis systems can also enhance the efficiency of industrial production.
Analyse Des Réactions Chimiques
Types of Reactions
4-((5-Amino-1H-1,2,4-triazol-3-yl)amino)-D-phenylalanine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The triazole ring allows for substitution reactions, where different substituents can be introduced.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenated compounds or alkylating agents in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole derivatives with additional oxygen functionalities, while substitution reactions can introduce various alkyl or aryl groups to the triazole ring.
Applications De Recherche Scientifique
4-((5-Amino-1H-1,2,4-triazol-3-yl)amino)-D-phenylalanine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mécanisme D'action
The mechanism of action of 4-((5-Amino-1H-1,2,4-triazol-3-yl)amino)-D-phenylalanine involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can affect various biochemical pathways, leading to the compound’s observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Amino-1H-1,2,4-triazole-3-carbohydrazide: Known for its energetic properties and applications in the synthesis of energetic salts.
3-(5-Amino-1H-1,2,4-triazol-3-yl)propanamides: Used in medicinal chemistry for their pharmacological activities.
Uniqueness
4-((5-Amino-1H-1,2,4-triazol-3-yl)amino)-D-phenylalanine is unique due to its combination of an amino acid structure with a triazole ring. This dual functionality allows it to participate in a wide range of chemical reactions and biological interactions, making it a versatile compound for research and industrial applications.
Propriétés
Numéro CAS |
164332-85-8 |
|---|---|
Formule moléculaire |
C11H14N6O2 |
Poids moléculaire |
262.27 g/mol |
Nom IUPAC |
(2S)-2-amino-3-[4-[(5-amino-1H-1,2,4-triazol-3-yl)amino]phenyl]propanoic acid |
InChI |
InChI=1S/C11H14N6O2/c12-8(9(18)19)5-6-1-3-7(4-2-6)14-11-15-10(13)16-17-11/h1-4,8H,5,12H2,(H,18,19)(H4,13,14,15,16,17)/t8-/m0/s1 |
Clé InChI |
PJCBYMREFYGWDN-QMMMGPOBSA-N |
SMILES isomérique |
C1=CC(=CC=C1C[C@@H](C(=O)O)N)NC2=NNC(=N2)N |
SMILES canonique |
C1=CC(=CC=C1CC(C(=O)O)N)NC2=NNC(=N2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


